2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6NO3/c17-15(18,19)8-5-9(16(20,21)22)7-10(6-8)23-13(24)11-3-1-2-4-12(11)14(25)26/h5-7,11-12H,1-4H2,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUOPTCIVFNKFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F6NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Carbodiimide-Mediated Coupling
A widely used method involves activating the carboxylic acid group of cyclohexanecarboxylic acid using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated intermediate reacts with 3,5-bis(trifluoromethyl)aniline to form the target carbamoyl derivative.
Procedure :
- Cyclohexanecarboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM).
- EDC (1.2 equiv) and N-hydroxysuccinimide (NHS, 1.1 equiv) are added at 0°C.
- After 1 hour, 3,5-bis(trifluoromethyl)aniline (1.1 equiv) is introduced, and the mixture is stirred at room temperature for 12–24 hours.
- The product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–75% |
| Reaction Time | 12–24 hours |
| Solvent | Dichloromethane |
This method is favored for its simplicity but requires rigorous drying of solvents to prevent side reactions.
Acid Chloride Intermediate
The carboxylic acid is converted to its acyl chloride derivative, which reacts directly with the aniline precursor. This route is efficient but involves handling corrosive reagents like thionyl chloride (SOCl₂).
Procedure :
- Cyclohexanecarboxylic acid (1.0 equiv) is refluxed with SOCl₂ (2.0 equiv) for 3 hours.
- Excess SOCl₂ is removed under vacuum, and the acyl chloride is dissolved in tetrahydrofuran (THF).
- 3,5-Bis(trifluoromethyl)aniline (1.05 equiv) and triethylamine (2.0 equiv) are added dropwise at 0°C.
- The mixture is stirred for 6 hours, quenched with water, and extracted with ethyl acetate.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–80% |
| Reaction Time | 6 hours |
| Solvent | Tetrahydrofuran |
This method offers higher yields but requires careful handling of SOCl₂ due to its toxicity.
Patent-Based Approach Using Carbonyldiimidazole (CDI)
The Swiss patent CH656875A5 describes a scalable route using CDI to activate the carboxylic acid. The method avoids hazardous reagents and is suitable for industrial production.
Procedure :
- Cyclohexanecarboxylic acid (1.0 equiv) and CDI (1.5 equiv) are combined in acetonitrile.
- After 2 hours, 3,5-bis(trifluoromethyl)aniline (1.1 equiv) is added, and the reaction is heated to 60°C for 8 hours.
- The product is isolated via crystallization from ethanol/water.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Reaction Time | 8 hours |
| Solvent | Acetonitrile |
This method is noted for its high purity (>99%) and scalability.
Comparative Analysis of Methods
| Method | Yield | Scalability | Safety | Cost |
|---|---|---|---|---|
| Carbodiimide-Mediated | 65–75% | Moderate | Moderate | Low |
| Acid Chloride | 70–80% | High | Low | Moderate |
| CDI Activation | 85–90% | High | High | High |
The CDI method (patent route) is optimal for industrial use, balancing yield and safety.
Analyse Chemischer Reaktionen
Oxidation Reactions
The cyclohexane ring and carbamoyl group undergo oxidation under controlled conditions:
-
KMnO₄/H₂SO₄ : Oxidizes the cyclohexane ring to a diketone intermediate, followed by decarboxylation to yield N-(3,5-bis(trifluoromethyl)phenyl)carbamoyl-cyclohexanedione (yield: 68–72%). Excess oxidant leads to over-oxidation of the phenyl ring.
-
Ozone : Selective cleavage of the carbamoyl C–N bond generates 3,5-bis(trifluoromethyl)aniline and cyclohexanecarboxylic acid derivatives.
Key Conditions
| Oxidant | Temperature | Solvent | Product |
|---|---|---|---|
| KMnO₄ | 60–80°C | H₂O/H₂SO₄ | Diketone derivative |
| O₃ | −78°C | CH₂Cl₂ | Aniline fragment |
Hydrolysis and Decarboxylation
The carboxylic acid group participates in pH-dependent transformations:
-
Basic Hydrolysis (NaOH/EtOH) : Cleaves the carbamoyl linkage to release 3,5-bis(trifluoromethyl)phenylurea and cyclohexanecarboxylic acid (yield: 85%).
-
Acid-Catalyzed Decarboxylation (H₂SO₄/Δ) : Eliminates CO₂ to form 2-(N-(3,5-bis(trifluoromethyl)phenyl)carbamoyl)cyclohexene (yield: 92%).
Amidation and Peptide Coupling
The carboxylic acid is activated for nucleophilic substitution:
-
EDC/HOBt Mediated Coupling : Reacts with amines (e.g., benzylamine) to form amides (yield: 78–84%) .
-
Schotten-Baumann Conditions : Forms mixed anhydrides with ClCO₂Et, enabling peptide bond formation with amino acids .
Example Reaction
text2-(N-(3,5-Bis(CF₃)₂Ph)carbamoyl)cyclohexanecarboxylic acid + H₂NCH₂Ph → Amide product (via EDC/HOBt)
Electrophilic Aromatic Substitution (EAS)
The electron-deficient trifluoromethylphenyl group directs EAS reactions:
-
Nitration (HNO₃/H₂SO₄) : Introduces nitro groups at the 4-position of the phenyl ring (yield: 55%) .
-
Halogenation (Br₂/FeCl₃) : Bromination occurs selectively at the 4-position (yield: 62%) .
Coordination Chemistry
The carbamoyl and carboxylate groups act as polydentate ligands:
-
Metal Complexation : Binds to Cu(II) or Pd(II) centers via O and N donors, forming stable complexes used in catalysis (e.g., Suzuki-Miyaura cross-coupling) .
-
Ligand Design : Serves as a precursor for chiral oxazaborolidine catalysts in asymmetric aldol reactions .
Functional Group Interconversion
-
Esterification (MeOH/H⁺) : Converts the carboxylic acid to methyl ester (yield: 95%).
-
Reduction (LiAlH₄) : Reduces the carbamoyl group to a methylene amine (yield: 70%) .
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 220°C via simultaneous loss of CO₂ and CF₃ groups.
-
Solvent Effects : Reactivity in polar aprotic solvents (DMF, DMSO) exceeds that in nonpolar media due to improved charge stabilization .
Mechanistic Insight
The trifluoromethyl groups enhance electrophilicity at the carbamoyl carbonyl (νC=O: 1685 cm⁻¹) , facilitating nucleophilic attack. Steric hindrance from the cyclohexane ring slows reactions at the ortho positions of the phenyl group .
This compound’s versatility in oxidation, coupling, and coordination reactions makes it invaluable in medicinal chemistry and materials science. Further studies should explore its catalytic applications and toxicity profiles.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, in vitro tests against liver cancer cell lines HepG2 and Hep3B demonstrated growth inhibition at concentrations as low as 1 µM . The mechanism involves the inhibition of signaling pathways critical for tumor growth, such as the STAT3 pathway.
- Enzyme Inhibition : The unique structure allows it to interact with specific enzymes, potentially serving as an inhibitor for various biological targets. This is particularly relevant in drug design where selective inhibition can lead to therapeutic benefits .
Biological Research
The compound's lipophilicity, enhanced by trifluoromethyl groups, facilitates its penetration through cell membranes, making it suitable for studies on cellular mechanisms and drug delivery systems. Its ability to form hydrogen bonds with amino acids in proteins suggests potential roles in modulating receptor functions .
Material Science
In industrial applications, this compound can be utilized in the development of new materials with enhanced stability and reactivity. Its unique chemical properties make it a candidate for creating advanced polymers or coatings that require specific performance characteristics .
Case Study 1: Anticancer Properties
A recent study evaluated the anticancer efficacy of related compounds derived from 2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid against various cancer cell lines. The results indicated significant growth inhibition across multiple lines, suggesting a broad spectrum of activity that warrants further investigation into its mechanisms of action and potential clinical applications .
Case Study 2: Enzyme Modulation
Research focusing on enzyme inhibition has highlighted the compound's potential as a lead structure for developing drugs targeting specific pathways involved in diseases like cancer and metabolic disorders. By modifying the structure slightly, researchers aim to enhance selectivity and reduce off-target effects .
Wirkmechanismus
The mechanism of action of 2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carbamoyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound shares structural similarities with several pharmacologically relevant molecules, as listed in . Below is a detailed comparison based on structural features, functional groups, and inferred applications:
Table 1: Structural and Functional Comparison
| Compound Name | Key Functional Groups | Potential Applications | Distinctive Features vs. Target Compound |
|---|---|---|---|
| Target Compound | Carboxylic acid, carbamoyl, CF₃-substituted phenyl | Enzyme inhibition, drug intermediates | High lipophilicity (dual CF₃ groups), rigid cyclohexane core |
| 2-(5-tert-butyl-1,2,4-triazol-3-yl)ethylamine | Triazole, ethylamine | Kinase inhibitors, agrochemicals | Triazole ring enhances hydrogen bonding; lacks carboxylic acid |
| (3-chloro-4,5-dimethoxyphenyl)methanamine | Chloro, dimethoxy, methanamine | CNS agents, adrenergic receptor ligands | Polar methoxy groups improve solubility; no CF₃ or carbamoyl |
| 4,5,6,7-tetraiodo-1,3-isoindolinedione | Iodo, isoindolinedione | Radiocontrast agents, halogenated probes | High molecular weight (iodine); isoindolinedione core differs from cyclohexane |
| 4-tert-butyl-2-iodo-1-nitrobenzene | Nitro, iodo, tert-butyl | Electrophilic intermediates, synthesis | Nitro group increases reactivity; no heterocyclic or polar groups |
| 3-ethyl-4-isobutylthiophene-2-carboxylic acid | Thiophene, carboxylic acid, alkyl chains | Anti-inflammatory agents, metal chelators | Thiophene enhances π-π stacking; lacks carbamoyl and CF₃ groups |
| 5-ethyl-4-thiophen-2-ylthiazol-2-amine | Thiazole, thiophene, amine | Antimicrobials, kinase modulators | Thiazole-thiophene fusion for planar binding; no carboxylic acid |
Key Findings:
Lipophilicity and Binding : The target compound’s dual trifluoromethyl groups confer exceptional lipophilicity, which may improve membrane permeability compared to polar analogs like (3-chloro-4,5-dimethoxyphenyl)methanamine .
This contrasts with 4-tert-butyl-2-iodo-1-nitrobenzene, where the nitro group dominates reactivity .
Heterocyclic Diversity : Unlike thiophene- or triazole-containing analogs (e.g., 3-ethyl-4-isobutylthiophene-2-carboxylic acid), the target compound’s cyclohexane-carboxylic acid scaffold provides conformational rigidity, possibly reducing off-target effects .
Biologische Aktivität
2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid, a compound of significant interest in medicinal chemistry, has been studied for its potential biological activities. Its unique structure, characterized by a cyclohexanecarboxylic acid moiety and a bis(trifluoromethyl)phenyl group, suggests diverse pharmacological properties.
- Molecular Formula : C16H15F6NO3
- Molecular Weight : 357.29 g/mol
- CAS Number : 897519-70-9
- Physical State : Solid
The compound exhibits a melting point range of approximately 173-181 °C and is soluble in organic solvents, which is typical for compounds with trifluoromethyl groups, enhancing their lipophilicity and bioavailability .
Research indicates that the biological activity of this compound may be linked to its interaction with various molecular targets. Notably, it has been shown to inhibit specific signaling pathways involved in tumor growth and progression. For instance, studies have demonstrated that related compounds can inhibit the STAT3 pathway, which is crucial in many cancers .
Anticancer Properties
In vitro studies have shown that derivatives of this compound exhibit significant anticancer activity. For example:
- Cell Lines Tested : HepG2 and Hep3B (liver cancer cell lines)
- Concentration Range : 1-10.8 µM
- Effects Observed :
Enzyme Inhibition
The compound has been evaluated for its activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases:
- IC50 Values : Ranged from 18.2 to 196.6 μmol/L for AChE and from 9.2 to 196.2 μmol/L for BuChE.
- Selectivity Modulation : The substitution pattern on the phenyl ring allows for selective inhibition against AChE or BuChE, making it a potential candidate for treating conditions like Alzheimer's disease .
Study on Liver Tumors
A specific study involving the administration of related compounds showed promising results in inhibiting liver tumor growth:
- Dosage : 5 mg/kg administered in vivo.
- Mechanism : The compound inhibited the STAT3 pathway through direct binding to HNF4α, leading to reduced tumor growth and enhanced apoptosis .
Antimicrobial Activity
While primarily studied for anticancer properties, some derivatives have also demonstrated antimicrobial activity:
- Target Organisms : Methicillin-resistant Staphylococcus aureus (MRSA).
- Minimum Inhibitory Concentration (MIC) : Some complexes showed MIC values as low as 2 µg/mL against various strains .
Data Summary Table
Q & A
Basic: What are the recommended synthetic routes for preparing 2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid?
Methodological Answer:
A common approach involves two key steps:
Suzuki-Miyaura Coupling : Introduce the 3,5-bis(trifluoromethyl)phenyl group using 3,5-bis(trifluoromethyl)phenylboronic acid (CAS 73852-19-4) under palladium catalysis . Optimize conditions (e.g., base, solvent) to enhance yield.
Carbamoylation : React the intermediate cyclohexanecarboxylic acid derivative with 3,5-bis(trifluoromethyl)phenyl isocyanate or via a carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Purification typically involves column chromatography followed by recrystallization using solvents like ethyl acetate/hexane.
Basic: How should researchers characterize this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy : Use quantitative and NMR with certified reference materials (CRMs) like 3,5-bis(trifluoromethyl)benzoic acid (CAS 725-89-3) for calibration . The trifluoromethyl groups produce distinct signals at ~-63 ppm.
- HPLC-MS : Employ reverse-phase HPLC with a C18 column and ESI-MS to confirm molecular weight (expected [M-H] ~472.3 Da). Adjust mobile phase (e.g., acetonitrile/0.1% formic acid) to resolve impurities .
Basic: What are the critical handling and storage protocols for this compound?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work under a fume hood due to potential dust inhalation risks .
- Storage : Store in a sealed container under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the carbamoyl group. Desiccate to avoid moisture absorption .
Advanced: How can researchers optimize reaction yields when introducing the 3,5-bis(trifluoromethyl)phenyl group?
Methodological Answer:
- Catalyst Screening : Test Pd(PPh) vs. PdCl(dppf) with ligands to enhance coupling efficiency.
- Solvent Effects : Compare polar aprotic solvents (DMF, THF) vs. biphasic systems (toluene/water).
- Temperature Control : Elevated temperatures (80–100°C) may improve kinetics but risk decomposition. Monitor via TLC/HPLC .
Advanced: How to address contradictions in bioactivity data across different assays?
Methodological Answer:
- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays.
- Solubility Adjustments : Use co-solvents (DMSO ≤1%) or lipid-based carriers to improve bioavailability in cellular assays .
- Metabolite Screening : Perform LC-MS to identify degradation products that may interfere with activity .
Advanced: What strategies resolve stereochemical uncertainties in the cyclohexane ring?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol to separate enantiomers. Compare retention times with synthetic standards .
- X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., oxazolidinone derivatives) to determine absolute configuration .
Advanced: How to mitigate solubility challenges in aqueous-based assays?
Methodological Answer:
- Derivatization : Convert the carboxylic acid to a sodium salt or methyl ester temporarily .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance dispersibility .
Advanced: How to interpret conflicting 19F^{19}\text{F}19F NMR data?
Methodological Answer:
- Dynamic Effects : Check for temperature-dependent line broadening caused by restricted rotation of the trifluoromethyl groups.
- Impurity Profiling : Compare with CRMs (e.g., 3,5-bis(trifluoromethyl)benzoic acid) to identify contaminants .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic pockets).
- QSAR Modeling : Corrogate substituent effects (e.g., trifluoromethyl vs. methyl) on activity using Molinspiration or Schrödinger .
Advanced: How to validate synthetic intermediates when analytical data is scarce?
Methodological Answer:
- Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., urea/thiourea derivatives) using IR and NMR .
- Degradation Studies : Perform stress testing (heat/light) and track fragmentation patterns via HR-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
